molecular formula C13H13ClN2O B14120806 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one

6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one

Cat. No.: B14120806
M. Wt: 248.71 g/mol
InChI Key: KBZZYEDHYNTZRI-UHFFFAOYSA-N
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Description

6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloropyridine and 2-bromopyridine.

    Grignard Reaction: 5-Chloropyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Coupling Reaction: The Grignard reagent is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)pyridine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    6-(2-(5-Bromopyridin-2-yl)propan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the presence of both chloropyridine and pyridinone moieties, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group also adds steric hindrance, affecting the compound’s interactions with molecular targets.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-[2-(5-chloropyridin-2-yl)propan-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C13H13ClN2O/c1-13(2,10-7-6-9(14)8-15-10)11-4-3-5-12(17)16-11/h3-8H,1-2H3,(H,16,17)

InChI Key

KBZZYEDHYNTZRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Cl)C2=CC=CC(=O)N2

Origin of Product

United States

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